

NVP-BSK805: A Technical Profile on JAK2 Kinase Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

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This document provides an in-depth technical overview of the Janus kinase (JAK) inhibitor, NVP-BSK805, with a specific focus on its selectivity profile for JAK2. NVP-BSK805 is a potent, ATP-competitive small molecule inhibitor that has been instrumental in preclinical research, particularly in the context of myeloproliferative neoplasms (MPNs) driven by aberrant JAK2 activity.^{[1][2]} The discovery of the JAK2(V617F) mutation in a high percentage of patients with polycythemia vera and other MPNs has established JAK2 as a critical therapeutic target.^[1]

Quantitative Selectivity Profile

NVP-BSK805 demonstrates high potency against the JAK2 kinase, including both the wild-type and the V617F mutant forms, which are implicated in disease.^{[2][3][4]} Its selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2) is a key characteristic, with an approximate 20-fold or greater selectivity observed in vitro.^{[1][4][5]} This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

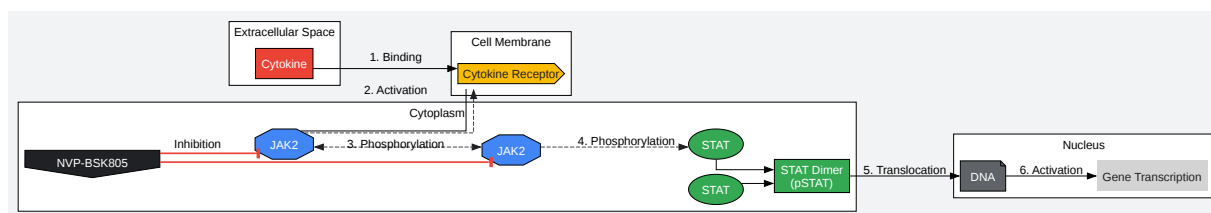
The inhibitory activity of NVP-BSK805 has been quantified using various biochemical assays, with the half-maximal inhibitory concentration (IC50) values serving as a standard measure of potency.

Kinase Target	IC50 (nM)
JAK2 (JH1 Domain)	0.48[3][4][6]
JAK2 (Full-Length, Wild-Type)	0.58 ± 0.03[3][4]
JAK2 (Full-Length, V617F Mutant)	0.56 ± 0.04[3][4]
TYK2 (JH1 Domain)	10.76[3][4][6]
JAK3 (JH1 Domain)	18.68[3][4][6]
JAK1 (JH1 Domain)	31.63[3][4][6]

Table 1: In vitro inhibitory potency of NVP-BSK805 against JAK family kinases. Data is compiled from biochemical assays measuring the inhibition of the isolated kinase domains (JH1) or full-length proteins.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a primary signaling cascade for a multitude of cytokines and growth factors, regulating essential cellular processes like proliferation, differentiation, and immunity.[7][8][9][10] The pathway is initiated when a ligand binds to a specific cell surface receptor, leading to the activation of receptor-associated JAKs.[11] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[11] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate gene transcription.[7][11] NVP-BSK805 exerts its effect by directly inhibiting the kinase activity of JAK2, thereby blocking these downstream signaling events.



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Caption: The JAK-STAT signaling cascade and the inhibitory action of NVP-BSK805 on JAK2.

Experimental Protocols

The characterization of NVP-BSK805's selectivity profile involves both biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (General Protocol)

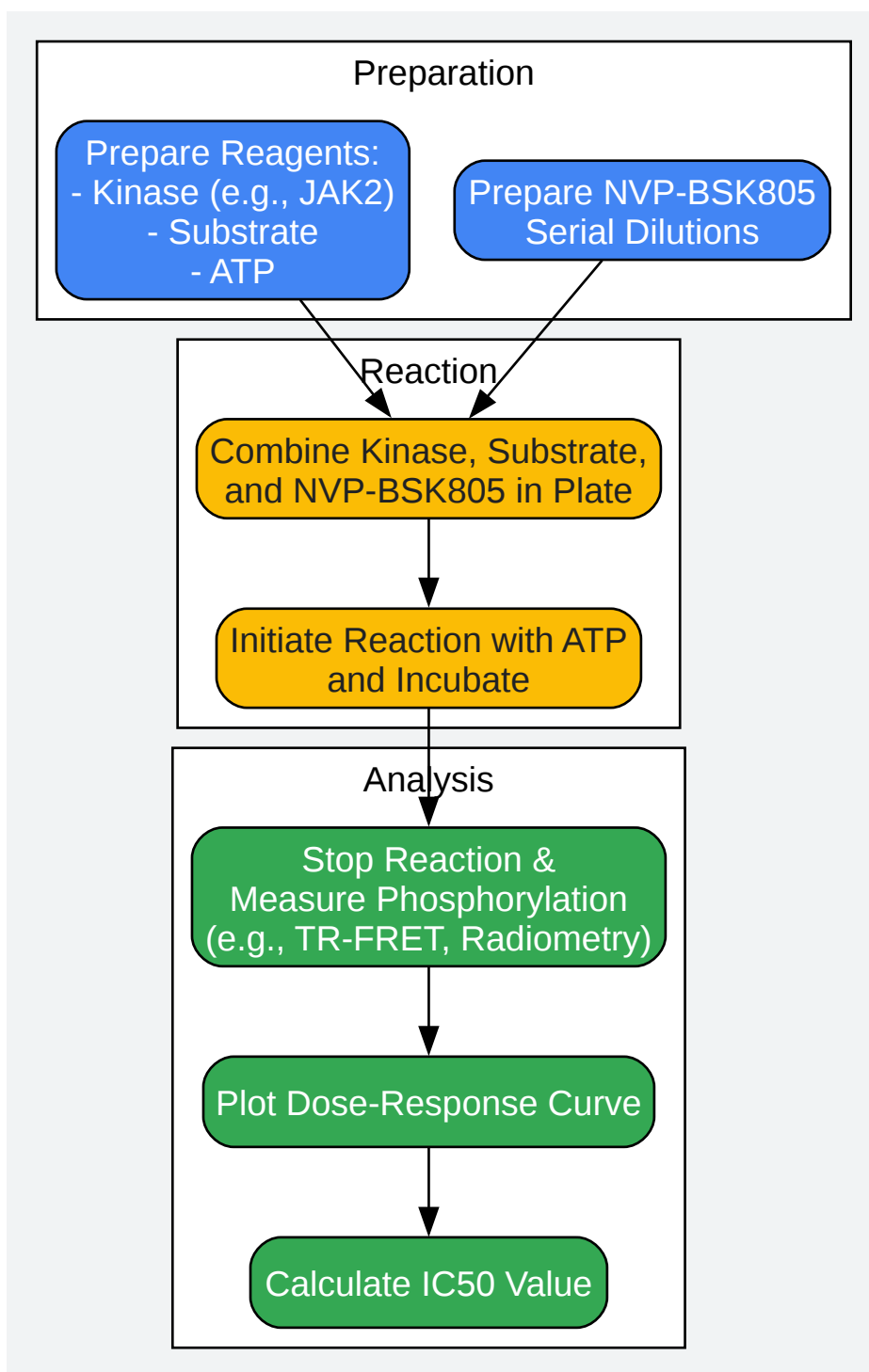
Biochemical assays are essential for determining the direct inhibitory effect of a compound on an isolated kinase.

Objective: To quantify the IC₅₀ value of NVP-BSK805 against specific kinases.

Methodology:

- **Reaction Setup:** Recombinant human kinase (e.g., JAK2, JAK1), a specific peptide substrate, and ATP are combined in a reaction buffer in the wells of a microtiter plate.
- **Inhibitor Addition:** NVP-BSK805 is added across a range of concentrations to different wells. Control wells receive a vehicle (e.g., DMSO).

- **Initiation and Incubation:** The kinase reaction is initiated, often by the addition of ATP, and the plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
- **Detection:** The level of substrate phosphorylation is measured. Several detection methods can be used, including:
 - **Radiometric Filter Binding:** Uses radio-labeled ATP (γ -³²P-ATP or γ -³³P-ATP). After incubation, the reaction mixture is transferred to a filter membrane that binds the phosphorylated peptide, and radioactivity is quantified.[\[2\]](#)
 - **TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer):** Employs a lanthanide-labeled antibody that recognizes the phosphorylated substrate, leading to a FRET signal when in proximity to a fluorescently labeled acceptor molecule on the peptide.[\[12\]](#)
 - **Mobility Shift Assay (e.g., Caliper):** Kinase reactions are performed with peptide substrates that, when phosphorylated, exhibit a different migration velocity in an electrical field, allowing for quantification of the phosphorylated versus unphosphorylated product.[\[12\]](#)
- **Data Analysis:** The measured signal is plotted against the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.



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Caption: A generalized workflow for determining kinase inhibitor potency in a biochemical assay.

Cellular Assays

Cellular assays are critical for confirming that the inhibitor's biochemical potency translates to functional effects in a biological context.

1. STAT5 Phosphorylation Assay

Objective: To measure the inhibition of JAK2-mediated downstream signaling in cells.

Methodology:

- Cell Culture: JAK2-dependent cell lines, such as those harboring the JAK2(V617F) mutation (e.g., SET-2, HEL), are cultured under standard conditions.[\[5\]](#)
- Treatment: Cells are treated with various concentrations of NVP-BSK805 or a vehicle control for a short duration (e.g., 30-60 minutes).[\[5\]](#)[\[13\]](#)
- Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
- Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
- Detection and Quantification: Following incubation with appropriate secondary antibodies, protein bands are visualized and quantified. The ratio of p-STAT5 to total STAT5 is calculated to determine the extent of signaling inhibition. NVP-BSK805 has been shown to potently inhibit constitutive STAT5 phosphorylation in JAK2(V617F)-bearing cells.[\[1\]](#)[\[5\]](#)

2. Cell Proliferation Assay

Objective: To assess the impact of JAK2 inhibition on the growth of cancer cell lines.

Methodology:

- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
- Treatment: Cells are incubated with a range of NVP-BSK805 concentrations for an extended period (e.g., 72-96 hours).[\[2\]](#)[\[3\]](#)

- Viability Measurement: Cell proliferation or viability is measured using a colorimetric or fluorometric assay, such as:
 - WST-1/MTT Assay: These assays measure the metabolic activity of viable cells, which correlates with cell number.[\[2\]](#)[\[3\]](#)
- Data Analysis: The results are used to calculate the half-maximal growth inhibition (GI50) or IC50 value, representing the concentration of NVP-BSK805 required to inhibit cell growth by 50%. NVP-BSK805 effectively suppresses the growth of JAK2(V617F)-bearing cell lines with GI50 values often below 100 nM.[\[3\]](#)[\[4\]](#)[\[14\]](#)

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- To cite this document: BenchChem. [NVP-BSK805: A Technical Profile on JAK2 Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1162281#nvp-bsk805-jak2-selectivity-profile]

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